Argimesna
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argimesna is biochemical.
Scientific Research Applications
Cardiac Protection
Research by Cargnoni et al. (1992) focused on the effectiveness of Argimesna (L-arginine mono(2-mercaptoethanesulfonate)) in limiting myocardial damage. This study was conducted using a Langendorff-perfused rabbit heart model, experiencing severe ischemia followed by reperfusion. Argimesna demonstrated significant myocardial protection, improving recovery of developed pressure, reducing creatine kinase release, maintaining mitochondrial function, and increasing ATP stores upon reperfusion. This protection was unique to Argimesna, as no significant effects were observed with mesna and L-arginine (Cargnoni et al., 1992).
Urinary Excretion Profiles in Health
Miglioli et al. (1992) conducted a comparative analysis of the urinary excretion profiles of Mesna and Argimesna following oral administration to healthy volunteers. The study found almost identical excretion patterns for both compounds, suggesting that Argimesna ensures a uroprotective activity equivalent to Mesna. This implies potential benefits of Argimesna in oral therapeutic regimens (Miglioli et al., 1992).
Prevention of Hemorrhagic Cystitis
Frustaci et al. (1992) assessed the tolerability and efficacy of Argimesna as a new uroprotective agent in preventing hemorrhagic cystitis from ifosfamide treatment. The study showed that Argimesna was subjectively better tolerated compared to sodiummercaptoethanesulfonate (Mesna), with fewer gastro-intestinal discomforts. Argimesna demonstrated equal effectiveness to Mesna in preventing urinary symptoms in chemotherapy patients (Frustaci et al., 1992).
properties
CAS RN |
106854-46-0 |
---|---|
Product Name |
Argimesna |
Molecular Formula |
C8H20N4O5S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid |
InChI |
InChI=1S/C6H14N4O2.C2H6O3S2/c7-4(5(11)12)2-1-3-10-6(8)9;3-7(4,5)2-1-6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);6H,1-2H2,(H,3,4,5)/t4-;/m0./s1 |
InChI Key |
MZDDDSNBRVMDIH-WCCKRBBISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Arg-MES argimesna arginine 2-mercaptoethane sulfonate L-arginine mono(2-mercaptoethanesulfonate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.